2-(Chloromethyl)-1-methyl-4-nitrobenzene
Overview
Description
2-(Chloromethyl)-1-methyl-4-nitrobenzene is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-1-methyl-4-nitrobenzene is not explicitly mentioned in the available literature. However, a related compound, 2-Chloromethyl-4-methyl-quinazoline, has been synthesized from different chemical structures4. The synthesis involved various techniques and confirmed by IR, 1H NMR, and MASS and by elemental analysis4.Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-1-methyl-4-nitrobenzene is not directly available. However, a study on a related compound, 1-(chloromethyl)-2-methylnaphthalene, provides insights into the molecular structure, polarizability, hyperpolarizability analysis, and spectroscopic characterization5.Chemical Reactions Analysis
Specific chemical reactions involving 2-(Chloromethyl)-1-methyl-4-nitrobenzene are not directly mentioned in the available literature. However, a study on epichlorohydrin, a related compound, provides insights into its reactivity67.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Chloromethyl)-1-methyl-4-nitrobenzene are not directly available. However, a study on a related compound, epichlorohydrin, provides insights into its properties610.Scientific Research Applications
1. Application in Cancer Research
- Summary of the Application: In the ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3 H)-quinazolinones were needed as key intermediates . These compounds are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .
- Methods of Application or Experimental Procedures: An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4(3 H)-quinazolinones were conveniently prepared in one pot .
- Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
2. Application as a Multifunctional Dye
- Summary of the Application: 4-(5)-(((4-ChloroMethyl)Benzoyl)AMino)TetraMethylrhodaMine is a multifunctional dye . Dyes are important tools in biological experiments. They can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology and monitor microorganisms .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The applications of these dyes range from basic scientific research to clinical diagnostics . Dyes are also widely used in traditional fields such as textile dyeing, as well as in emerging fields such as functional textile processing, food pigments and dye-sensitized solar cells .
3. Application in the Production of Epoxy Resins
- Summary of the Application: Epichlorohydrin, a compound that can be derived from 2-(Chloromethyl)-1-methyl-4-nitrobenzene, is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
- Methods of Application or Experimental Procedures: Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .
- Results or Outcomes: The resulting epichlorohydrin is a highly reactive electrophilic compound and is used in various industrial applications .
4. Application in Anti-Inflammatory Agents
- Summary of the Application: 2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-inflammatory agents .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The resulting compounds have shown potential as anti-inflammatory agents .
5. Application in the Synthesis of Hypercrosslinked Polymers
- Summary of the Application: Hypercrosslinked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . The HCP material is synthesized by Friedel Craft reactions . These polymers have high surface area, excellent porosity, small pore size and strong packing .
- Methods of Application or Experimental Procedures: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes: They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .
6. Application in Chloromethylation of Aromatic Compounds
- Summary of the Application: Chloromethylation is a chemical process that introduces a chloromethyl group into an organic compound . It is a key step in the synthesis of many organic compounds .
- Methods of Application or Experimental Procedures: A flask was charged with 5 mol% of ZnI2 (1.3 mmol), chlorosulfonic acid (31 mmol) and CH2Cl2 (30 mL), followed by dropwise addition of dimethoxymethane (31 mmol) at −10°C . After stirring the reaction mixture at −10°C for 30 min, the aromatic compound was added .
- Results or Outcomes: The resulting compound has a chloromethyl group attached to it, which can be used in further reactions .
Safety And Hazards
The safety and hazards of 2-(Chloromethyl)-1-methyl-4-nitrobenzene are not directly available. However, a safety data sheet for a related compound provides insights into its hazards, including flammability and toxicity111213.
Future Directions
The future directions of research on 2-(Chloromethyl)-1-methyl-4-nitrobenzene are not directly available. However, a study on a related compound, quinazolinones, suggests that it has potential for further innovations8. Another study suggests that Lewis base catalysis promoted nucleophilic substitutions could be a future direction14.
properties
IUPAC Name |
2-(chloromethyl)-1-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCZMIJXNQCIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207705 | |
Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1-methyl-4-nitrobenzene | |
CAS RN |
58966-24-8 | |
Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058966248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.